molecular formula C19H17Cl2N5O2 B560512 AZD-2066 hydrochloride CAS No. 934338-70-2

AZD-2066 hydrochloride

Cat. No. B560512
M. Wt: 418.278
InChI Key: OBRIPRFLEZZGOF-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective and Highly CNS Penetrant mGluR5 antagonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Cancer Research

  • Study on Colorectal Cancer Cell Growth : A study by (Huo et al., 2014) investigated the anti-colorectal cancer effects of AZD-2014, an inhibitor that targets mTORC1 and mTORC2, demonstrating its potential in cancer therapy.

Molecular Biology and Pharmacology

  • Diazotransfer Reagents : Research by (Goddard-Borger & Stick, 2007) explored the synthesis and application of new diazotransfer reagents, which are crucial in synthetic chemistry and have implications for drug development and molecular biology.

Research on Other Azo Compounds

  • Thermal Behavior of Azo Compounds : A study conducted by (Liu et al., 2017) examined the thermal properties of various azo compounds, which is essential for ensuring safety in industrial processes where these compounds are used.

properties

CAS RN

934338-70-2

Product Name

AZD-2066 hydrochloride

Molecular Formula

C19H17Cl2N5O2

Molecular Weight

418.278

IUPAC Name

5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C19H16ClN5O2.ClH/c1-12(16-11-17(27-24-16)14-4-3-5-15(20)10-14)26-19-23-22-18(25(19)2)13-6-8-21-9-7-13;/h3-12H,1-2H3;1H/t12-;/m1./s1

InChI Key

OBRIPRFLEZZGOF-UTONKHPSSA-N

SMILES

CC(C1=NOC(=C1)C2=CC(=CC=C2)Cl)OC3=NN=C(N3C)C4=CC=NC=C4.Cl

synonyms

AZD-02066 hydrochloride;  5-(3-Chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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